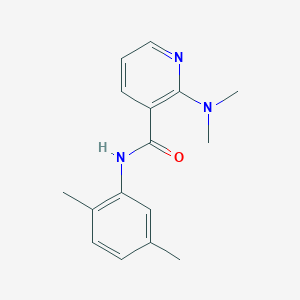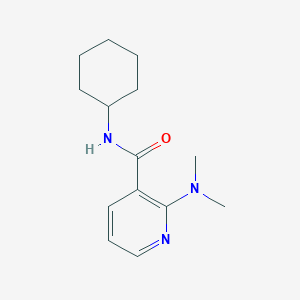![molecular formula C18H17ClN2O2S B7498222 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide, also known as CCMP, is a chemical compound that has been widely used in scientific research. CCMP is a benzamide derivative that has been synthesized by researchers to study its mechanism of action and its potential applications in various fields.
Mecanismo De Acción
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide is a reversible inhibitor of FAAH. It binds to the active site of the enzyme and prevents it from hydrolyzing endocannabinoids. This leads to an increase in the levels of endocannabinoids in the brain, which can activate the cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models. It has been shown to reduce pain, anxiety, and depression-like behaviors in rodents. It has also been shown to have anti-inflammatory and neuroprotective effects. This compound has been studied as a potential treatment for various diseases like neuropathic pain, anxiety disorders, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has several advantages as a tool for scientific research. It is a selective inhibitor of FAAH and does not affect other enzymes or receptors. It has good bioavailability and can be administered orally or intraperitoneally. However, this compound has some limitations as well. It has a short half-life and needs to be administered frequently to maintain its effects. It can also produce some off-target effects at high doses.
Direcciones Futuras
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has opened up new avenues for research in the field of endocannabinoid signaling. Future research can focus on the development of more selective and potent inhibitors of FAAH. This compound can also be used in combination with other drugs to produce synergistic effects. The therapeutic potential of this compound can be explored in various diseases like epilepsy, schizophrenia, and addiction. The role of endocannabinoids in various physiological processes can be further elucidated using this compound as a tool for research.
Métodos De Síntesis
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide can be synthesized by reacting 2-chloro-5-methylsulfanylbenzoic acid with 3-amino-N-cyclopropanecarbonylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction can be carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature for a few hours. After the reaction, the product can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has been extensively used in scientific research as a tool to study various biological processes. It has been used to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This compound has been shown to increase the levels of endocannabinoids in the brain, which can have therapeutic effects in various diseases like pain, anxiety, and depression.
Propiedades
IUPAC Name |
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-24-14-7-8-16(19)15(10-14)18(23)21-13-4-2-3-12(9-13)20-17(22)11-5-6-11/h2-4,7-11H,5-6H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCUZHNNQBQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-cyclopropyl-N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7498142.png)
![5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7498150.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)
![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

